Benzene, 1-[1-(bromomethyl)cyclopropyl]-2-fluoro-
Overview
Description
Benzene, 1-[1-(bromomethyl)cyclopropyl]-2-fluoro- is an organic compound characterized by the presence of a benzene ring substituted with a bromomethyl group attached to a cyclopropyl ring and a fluorine atom
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the synthesis of biologically active compounds .
Mode of Action
It’s worth noting that bromomethyl cyclopropane derivatives have been synthesized via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (brcn) in the presence of et 3 n .
Biochemical Pathways
The cyclopropyl group is influential in biological systems , for example, as antibacterial in many herbal compounds, in antiviral and some enzyme inhibition activities .
Action Environment
The synthesis of similar compounds has been achieved under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-[1-(bromomethyl)cyclopropyl]-2-fluoro- typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through the reaction of an alkene with a carbene precursor.
Bromomethylation: The cyclopropyl ring is then bromomethylated using bromine and a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Types of Reactions:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. Reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed under anhydrous conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products such as alcohols, nitriles, and amines can be formed.
Oxidation Products: Carboxylic acids, ketones, and aldehydes are common oxidation products.
Reduction Products: Reduced forms of the compound, such as alkanes and alcohols, are typically obtained.
Scientific Research Applications
Benzene, 1-[1-(bromomethyl)cyclopropyl]-2-fluoro- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Comparison with Similar Compounds
Benzene, 1-[1-(bromomethyl)cyclopropyl]-: Similar structure but lacks the fluorine atom.
Benzene, 1-[1-(chloromethyl)cyclopropyl]-2-fluoro-: Similar structure with a chlorine atom instead of bromine.
Benzene, 1-[1-(bromomethyl)cyclopropyl]-2-chloro-: Similar structure with a chlorine atom instead of fluorine.
Uniqueness: Benzene, 1-[1-(bromomethyl)cyclopropyl]-2-fluoro- is unique due to the presence of both bromomethyl and fluorine substituents, which can significantly influence its reactivity, stability, and biological activity compared to similar compounds.
Biological Activity
Benzene, 1-[1-(bromomethyl)cyclopropyl]-2-fluoro- is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a benzene ring substituted with a bromomethyl group attached to a cyclopropyl moiety and a fluorine atom. Its unique structure suggests potential interactions with various biological targets.
The biological activity of Benzene, 1-[1-(bromomethyl)cyclopropyl]-2-fluoro- can be attributed to several mechanisms:
- Interaction with Receptors : The bromomethyl group may facilitate binding to specific receptors, influencing signaling pathways.
- Enzyme Inhibition : The compound could inhibit enzymes involved in critical metabolic processes, leading to altered cellular functions.
- Membrane Permeability : The fluorine atom enhances lipophilicity, potentially increasing the compound's ability to penetrate cell membranes.
Antimicrobial Activity
Research has indicated that derivatives of compounds similar to Benzene, 1-[1-(bromomethyl)cyclopropyl]-2-fluoro- exhibit antimicrobial properties. For instance, studies on related compounds have shown promising results against various bacterial strains and fungi.
Compound | MIC (μg/mL) | Target Organism |
---|---|---|
Compound A | 0.5 | E. coli |
Compound B | 0.8 | S. aureus |
Benzene Derivative | TBD | TBD |
Cytotoxicity Studies
Cytotoxicity assays conducted on cell lines have demonstrated the potential of this compound in inhibiting cancer cell proliferation. For example, a study on similar compounds revealed IC50 values indicating effective cytotoxicity against human cancer cell lines.
Cell Line | IC50 (μM) | Reference Compound |
---|---|---|
HT-29 | 10 | Doxorubicin |
A-431 | 5 | Cisplatin |
Study on Antifungal Activity
A study investigated the antifungal properties of related compounds against Candida albicans. The results indicated that specific analogs demonstrated significant inhibition of fungal growth, suggesting that Benzene, 1-[1-(bromomethyl)cyclopropyl]-2-fluoro- could possess similar activity.
- Dosage : Administered at 50 mg/kg in a murine model.
- Outcome : 100% survival rate in infected mice after treatment.
Research on Enzyme Inhibition
Another research focused on the inhibition of choline kinase by compounds structurally similar to Benzene, 1-[1-(bromomethyl)cyclopropyl]-2-fluoro-. The findings revealed that these compounds could significantly reduce enzyme activity associated with cancer cell metabolism.
Properties
IUPAC Name |
1-[1-(bromomethyl)cyclopropyl]-2-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF/c11-7-10(5-6-10)8-3-1-2-4-9(8)12/h1-4H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZUZYMXZMDHGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CBr)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.